molecular formula C26H30N2O5S2 B12474106 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide

Cat. No.: B12474106
M. Wt: 514.7 g/mol
InChI Key: SGSPSMGSSUEGIR-UHFFFAOYSA-N
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Description

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide is a complex organic compound with a unique structure that includes multiple functional groups such as sulfonyl, dimethoxyphenyl, dimethylphenyl, and phenylsulfanyl

Preparation Methods

The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanyl group, where nucleophiles such as amines or thiols replace the phenyl group.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as glycinamide and substituted phenylsulfonyl derivatives.

Scientific Research Applications

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and phenylsulfanyl groups can form strong interactions with active sites, inhibiting the function of enzymes or altering receptor activity. This can lead to changes in cellular pathways and biological responses, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar compounds to N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide include:

Properties

Molecular Formula

C26H30N2O5S2

Molecular Weight

514.7 g/mol

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(2-phenylsulfanylethyl)acetamide

InChI

InChI=1S/C26H30N2O5S2/c1-19-14-20(2)16-21(15-19)28(18-26(29)27-12-13-34-22-8-6-5-7-9-22)35(30,31)23-10-11-24(32-3)25(17-23)33-4/h5-11,14-17H,12-13,18H2,1-4H3,(H,27,29)

InChI Key

SGSPSMGSSUEGIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NCCSC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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